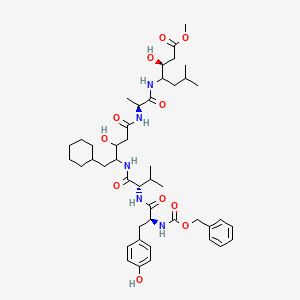
Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonic acid)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonic acid)-, methyl ester, is a potent inhibitor of aspartic proteases. It is a naturally occurring peptide that was first isolated from cultures of various species of Actinomyces. This compound is known for its ability to inhibit pepsin and other acid proteases, making it a valuable tool in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonic acid)-, methyl ester, involves multiple steps. The process typically starts with the protection of the amino and carboxyl groups of the amino acids involved. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the coupling reactions, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Chemical Reactions Analysis
Types of Reactions
Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonic acid)-, methyl ester, undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Substitution reactions can take place at the aromatic ring and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonic acid)-, methyl ester, has numerous applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a standard in chromatography.
Biology: Employed in studies of protease activity and protein degradation.
Medicine: Investigated for its potential therapeutic effects in diseases involving protease dysregulation, such as cancer and Alzheimer’s disease.
Industry: Utilized in the production of protease inhibitors for various applications.
Mechanism of Action
Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonic acid)-, methyl ester, exerts its effects by binding to the active site of aspartic proteases, thereby inhibiting their activity. The compound forms a stable complex with the enzyme, preventing substrate binding and subsequent proteolysis. This inhibition is crucial for studying protease function and developing therapeutic agents.
Comparison with Similar Compounds
Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonic acid)-, methyl ester, is unique due to its high specificity and potency as an aspartic protease inhibitor. Similar compounds include:
Pepstatin B: Another potent aspartic protease inhibitor with a slightly different structure.
Ritonavir: An HIV protease inhibitor used in antiretroviral therapy.
Saquinavir: Another HIV protease inhibitor with a different chemical structure.
These compounds share the common feature of inhibiting protease activity but differ in their specific targets and applications.
Properties
CAS No. |
145031-48-7 |
|---|---|
Molecular Formula |
C45H67N5O11 |
Molecular Weight |
854.0 g/mol |
IUPAC Name |
methyl (3S)-4-[[(2S)-2-[[5-cyclohexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]propanoyl]amino]-3-hydroxy-6-methylheptanoate |
InChI |
InChI=1S/C45H67N5O11/c1-27(2)21-34(38(53)25-40(55)60-6)47-42(56)29(5)46-39(54)24-37(52)35(22-30-13-9-7-10-14-30)48-44(58)41(28(3)4)50-43(57)36(23-31-17-19-33(51)20-18-31)49-45(59)61-26-32-15-11-8-12-16-32/h8,11-12,15-20,27-30,34-38,41,51-53H,7,9-10,13-14,21-26H2,1-6H3,(H,46,54)(H,47,56)(H,48,58)(H,49,59)(H,50,57)/t29-,34?,35?,36-,37?,38-,41-/m0/s1 |
InChI Key |
MOAKIYMENIQLRH-LEPHUZGGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC(CC(C)C)[C@H](CC(=O)OC)O)NC(=O)CC(C(CC1CCCCC1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3)O |
Canonical SMILES |
CC(C)CC(C(CC(=O)OC)O)NC(=O)C(C)NC(=O)CC(C(CC1CCCCC1)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


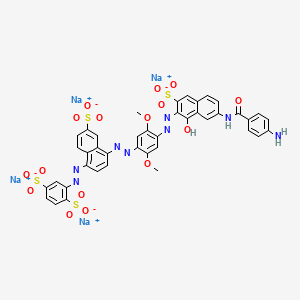
![2-ethyl-13-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194452.png)
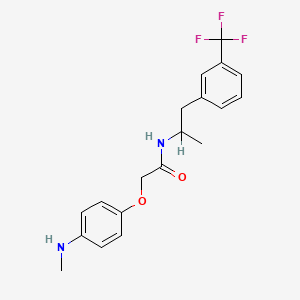
![6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194467.png)


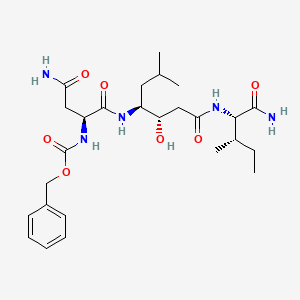
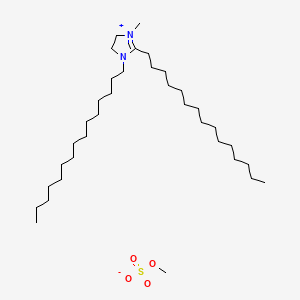
![2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone](/img/structure/B15194493.png)



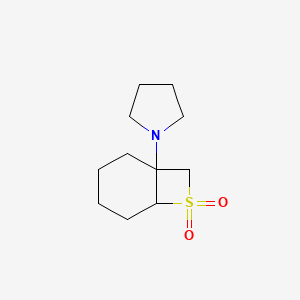
![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid](/img/structure/B15194511.png)
